12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER
Overview
Description
12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER, also known as 12-acetyloxy-octadecanoic acid 2,3-bis-acetyloxy-propyl ester, is a chemical compound with the molecular formula C27H48O8 and a molecular weight of 500.67 g/mol . This compound is characterized by its structure, which includes an octadecanoic acid backbone with acetyloxy groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER typically involves the esterification of octadecanoic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Hydrolysis: Octadecanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential role in biological systems and its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an additive in various industrial processes, including the production of polymers and surfactants
Mechanism of Action
The mechanism of action of 12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing acetic acid and octadecanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
12-(ACETOXY)STEARICACID: Similar structure but lacks the additional acetyloxy groups on the propyl ester.
2,3-BIS(ACETOXY)PROPYLESTER: Similar ester groups but different backbone structure.
Octadecanoic acid derivatives: Various derivatives with different functional groups attached to the octadecanoic acid backbone
Uniqueness
12-(ACETOXY)STEARICACID,2,3-BIS(ACETOXY)PROPYLESTER is unique due to its specific combination of acetyloxy groups and the octadecanoic acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
2,3-diacetyloxypropyl 12-acetyloxyoctadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O8/c1-5-6-7-14-17-25(34-23(3)29)18-15-12-10-8-9-11-13-16-19-27(31)33-21-26(35-24(4)30)20-32-22(2)28/h25-26H,5-21H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNHFCYYYNJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274033 | |
Record name | Octadecanoic acid, 12-(acetyloxy)-, 2,3-bis(acetyloxy)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330198-91-9 | |
Record name | 2,3-Bis(acetyloxy)propyl 12-(acetyloxy)octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330198-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 12-(acetyloxy)-, 2,3-bis(acetyloxy)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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